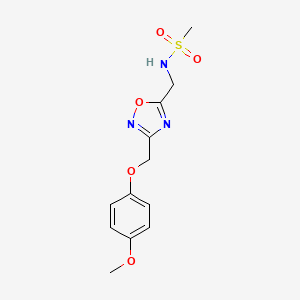

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

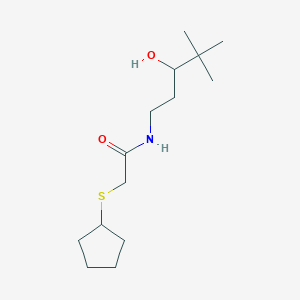

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide, also known as 5-CPZ, is an organic compound belonging to the phthalazinone family. It is a white crystalline solid with a molecular weight of 300.3 g/mol. 5-CPZ is a widely used reagent in organic synthesis, and has been studied for its potential applications in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Medicine: Anticancer Immunomodulatory Agents

This compound has been investigated for its potential as an anticancer agent. Research suggests that derivatives of phthalazine, like the one , exhibit significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . These compounds have been shown to influence the expression levels of key proteins involved in cancer progression, such as caspase-8, VEGF, NF-κB P65, and TNF-α, indicating their role in cancer immunomodulation .

Pharmacology: Drug Development

In pharmacological studies, phthalazine derivatives are recognized for their therapeutic potential. The compound may serve as a lead structure for developing new drugs with improved efficacy and safety profiles. Its structural features align with pharmacophoric elements of known drugs, suggesting its utility in creating novel pharmacological agents .

Biochemistry: Enzyme Inhibition

The biochemical applications of this compound include enzyme inhibition, which is crucial for understanding disease mechanisms and developing targeted therapies. Phthalazine-based compounds have been reported to inhibit VEGFR2, a key enzyme in angiogenesis, which is a process critical for tumor growth and metastasis .

Material Science: Synthesis of Novel Compounds

In material science, the compound’s derivatives have been synthesized with potent cytotoxicity against cancer cells, which could be relevant for developing new materials with biomedical applications. These materials could be used in drug delivery systems or as part of therapeutic devices .

Environmental Science: Safety Profile Assessment

Environmental science research could involve assessing the safety profile of this compound and its derivatives. Studies have indicated that phthalazine-based compounds have a high safety profile in non-cancerous cell lines, suggesting their environmental benignity and potential for safe handling in various applications .

Wirkmechanismus

Target of Action

The primary targets of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide are cancer cell lines, namely: hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . The compound interacts with these cells, affecting the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α .

Mode of Action

The compound interacts with its targets, leading to changes in the expression levels of several proteins. It raises the level of caspase-8, a protein involved in the initiation of apoptosis, or programmed cell death . It also affects the levels of VEGF, a signal protein that stimulates the formation of blood vessels, and NF-κB P65, a protein complex that controls DNA transcription and cell survival . Additionally, it reduces the level of TNF-α, a cell signaling protein involved in systemic inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. By raising the level of caspase-8, it initiates the apoptosis pathway, leading to cell death . By affecting the levels of VEGF and NF-κB P65, it influences the angiogenesis pathway and the NF-κB signaling pathway, respectively . These changes can lead to the inhibition of tumor growth and spread .

Result of Action

The compound has shown promising results in terms of its action on cancer cells. It has demonstrated antiproliferative activity, inhibiting the growth of cancer cells . It has also shown immunomodulatory properties, reducing the level of TNF-α, a protein involved in systemic inflammation .

Eigenschaften

IUPAC Name |

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-10-7-8-11(9-14(10)23(21,22)18-2)15-12-5-3-4-6-13(12)16(17)20-19-15/h3-9,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUKMYOVAYYXLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)

![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)

![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)